2,5-Bis(decyloxy)terephthalohydrazide
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Overview
Description
2,5-Bis(decyloxy)terephthalohydrazide is an organic compound with the molecular formula C28H50N4O4 and a molecular weight of 506.72 g/mol . It is a derivative of terephthalohydrazide, where two decyloxy groups are attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(decyloxy)terephthalohydrazide typically involves the reaction of 2,5-dihydroxyterephthalohydrazide with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
- Dissolve 2,5-dihydroxyterephthalohydrazide in DMF.
- Add potassium carbonate to the solution.
- Slowly add decyl bromide to the mixture while stirring.
- Heat the reaction mixture to around 80-100°C and maintain the temperature for several hours.
- After completion, cool the reaction mixture and pour it into water to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(decyloxy)terephthalohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The decyloxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with carboxylic acid or ketone functional groups.
Reduction: Reduced derivatives with hydroxyl or amine functional groups.
Substitution: Substituted derivatives with different alkoxy or functional groups.
Scientific Research Applications
2,5-Bis(decyloxy)terephthalohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Bis(decyloxy)terephthalohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide groups can form hydrazone linkages with aldehyde or ketone groups, leading to the formation of stable covalent bonds. This property is exploited in the synthesis of covalent organic frameworks (COFs) and other materials . Additionally, the decyloxy groups provide hydrophobic interactions, enhancing the compound’s solubility and stability in organic solvents .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(allyloxy)terephthalohydrazide: Similar structure but with allyloxy groups instead of decyloxy groups.
2,5-Bis(ethoxy)terephthalohydrazide: Similar structure but with ethoxy groups instead of decyloxy groups.
Uniqueness
2,5-Bis(decyloxy)terephthalohydrazide is unique due to its long decyloxy chains, which provide enhanced hydrophobicity and solubility in organic solvents. This property makes it particularly useful in the synthesis of hydrophobic materials and coatings .
Properties
Molecular Formula |
C28H50N4O4 |
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Molecular Weight |
506.7 g/mol |
IUPAC Name |
2,5-didecoxybenzene-1,4-dicarbohydrazide |
InChI |
InChI=1S/C28H50N4O4/c1-3-5-7-9-11-13-15-17-19-35-25-21-24(28(34)32-30)26(22-23(25)27(33)31-29)36-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20,29-30H2,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
MIFUEFVZRBCBBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1C(=O)NN)OCCCCCCCCCC)C(=O)NN |
Origin of Product |
United States |
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